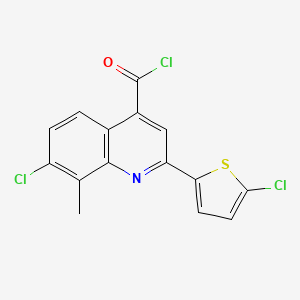
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride (abbreviated as 7C2CT8MC4C) is a novel synthetic compound that has been studied for its potential use in scientific research. This compound is a member of the quinoline family, which is a group of aromatic compounds that are commonly used as intermediates in the synthesis of pharmaceuticals and other compounds. 7C2CT8MC4C has been studied for its potential as a tool for studying biochemical and physiological processes, and its applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives Formation
Research demonstrates that 4-Methylquinolines, closely related to the specified chemical, react with hot thionyl chloride to produce 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. These products' formation mechanisms and their reactions with various reagents are of interest in chemical research (Al-Shaar et al., 1988).
Photodegradation Studies
Studies on quinolinecarboxylic herbicides, similar to the chemical , focus on their photodegradation in aqueous solutions under different irradiation wavelengths. The investigations include the effect of sunlight irradiation in the presence of titanium dioxide, highlighting the degradation pathways of such chemicals (Pinna & Pusino, 2012).
Application in Drug Development
Quinoline derivatives, akin to the specified compound, have been analyzed for their potential in drug development. This includes exploring the structure-activity relationships, understanding molecular structures, and their impact on intermolecular interactions, which are crucial for designing new therapeutic agents (Rizvi et al., 2008).
Synthesis and Characterization
The synthesis and characterization of novel quinoline derivatives have significant implications in scientific research. Studies involve reactions with various reagents, providing insights into the formation of novel compounds and their potential applications (Navabeh & Seyed Marziyeh, 2015).
Catalytic Actions and Reactions
Explorations into the catalytic actions of certain compounds on quinolines, similar to the chemical , contribute significantly to the field of chemistry. These studies help understand the mechanisms of chemical transformations and the potential applications of such reactions in various fields (Miyashita et al., 1992).
Propiedades
IUPAC Name |
7-chloro-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NOS/c1-7-10(16)3-2-8-9(15(18)20)6-11(19-14(7)8)12-4-5-13(17)21-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQKQLAKONGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




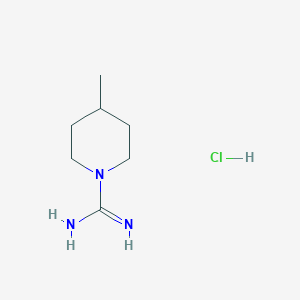
![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)

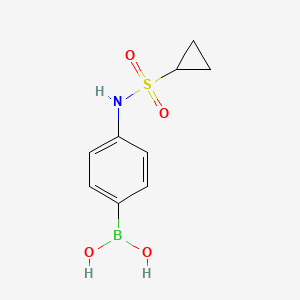


![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

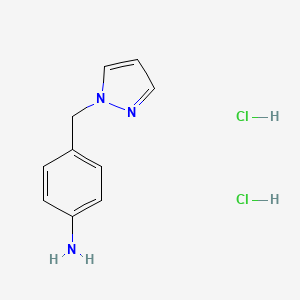
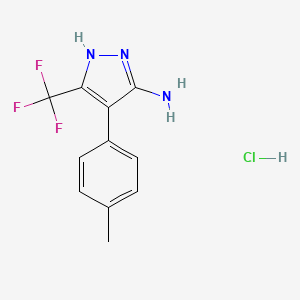
![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)
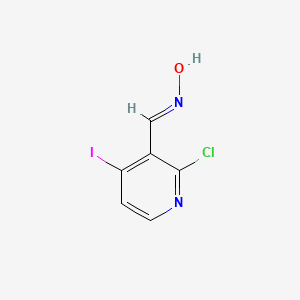
![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)